
3-(2-aminoethyl)-1H-indole-4,5,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-1H-indole-4,5,7-triol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indole-4,5,7-triol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functional Group Introduction:
Hydroxylation: The hydroxyl groups at the 4, 5, and 7 positions are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-1H-indole-4,5,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidized Derivatives: Quinones and other oxidized products.
Reduced Derivatives: Compounds with modified functional groups.
Substituted Derivatives: Compounds with different functional groups replacing the aminoethyl group.
科学研究应用
3-(2-aminoethyl)-1H-indole-4,5,7-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-aminoethyl)-1H-indole-4,5,7-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of neurotransmitter receptors, such as serotonin receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
相似化合物的比较
Similar Compounds
Tryptamine: A biogenic amine with a similar indole structure, known for its role as a neurotransmitter.
Serotonin: A neurotransmitter with a similar indole structure, involved in regulating mood and behavior.
Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-1H-indole-4,5,7-triol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl groups at the 4, 5, and 7 positions, combined with the aminoethyl group at the 3-position, make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
100513-77-7 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1H-indole-4,5,7-triol |
InChI |
InChI=1S/C10H12N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-15H,1-2,11H2 |
InChI 键 |
AKHSJVWULQDHPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
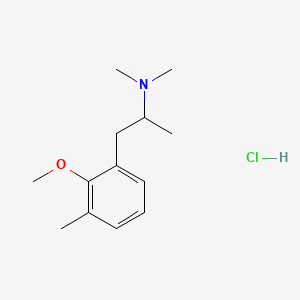

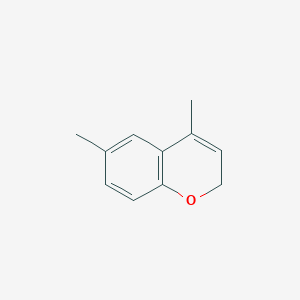
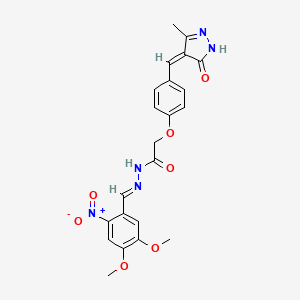
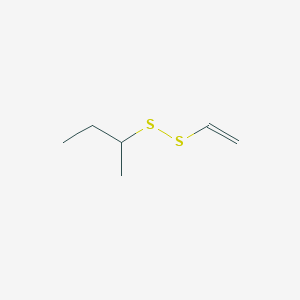
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
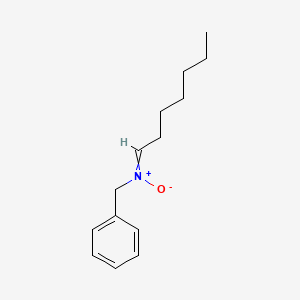
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
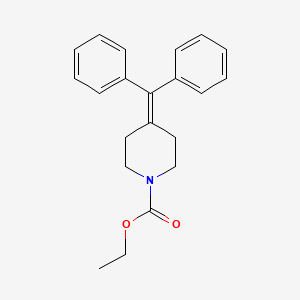
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
